
massarigenin C
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Massarigenin C, such as Massarinolin A and Purpurolides, involves complex chemical processes that highlight the challenges and innovations in synthetic chemistry. For instance, the enantioselective total syntheses of these compounds employ strategies like organocatalyzed Diels-Alder reactions and flow photochemical Wolff rearrangements. These methods demonstrate the intricate steps required to construct the unique molecular frameworks of such sesquiterpenes, offering insights into potential pathways for synthesizing this compound (Dai, Wang, & Cui, 2021).
Molecular Structure Analysis
The molecular structure of Massarigenin A, closely related to this compound, has been elucidated through advanced spectroscopic methods, including X-ray crystallography and circular dichroism (CD) spectroscopy. These techniques have been crucial in determining the absolute configuration and understanding the impact of intermolecular hydrogen bonds on the compound's structure (Hussain et al., 2011). Such detailed structural analysis provides a foundation for understanding the properties and reactivity of this compound.
Chemical Reactions and Properties
Research on related compounds like Massarilactones and Massarinolins highlights the chemical reactivity and potential bioactivities of this compound. These studies showcase the isolation and characterization of new bioactive sesquiterpenoids, revealing their unique ring systems and bioactivities. The methodologies used to isolate and study these compounds shed light on the potential chemical reactions and properties of this compound (Oh, Swenson, Gloer, & Shearer, 2003).
Physical Properties Analysis
Although specific studies on the physical properties of this compound were not directly found, the analysis of closely related compounds suggests that techniques such as NMR spectroscopy, X-ray crystallography, and CD spectroscopy play a crucial role in determining these properties. Understanding the physical properties, including melting points, solubility, and crystalline structure, is essential for further application and synthesis efforts.
Chemical Properties Analysis
The chemical properties of this compound, inferred from related research, involve its reactivity, stability, and interaction with other molecules. The synthesis and structural analysis of similar compounds provide insights into the functional groups, stereochemistry, and potential reactivity pathways. Studies on sesquiterpenoids and their synthetic analogues highlight the importance of understanding these chemical properties for future applications in synthesis and drug development (Dai, Wang, & Cui, 2021).
Scientific Research Applications
1. Contribution to Understanding Chemical Structures and Configurations
Massarigenin C, along with related compounds, has been pivotal in advancing our understanding of chemical structures and configurations in natural products. The absolute configuration of massarigenin A, a closely related compound, was established through circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. This research also explored the impact of intermolecular hydrogen bonds in the crystal packing of these compounds on their CD spectra in the solid state (Hussain et al., 2011).
2. Role in the Discovery of Antibiotic Agents
This compound and its analogues have been isolated from various fungi, such as Massarina tunicata, and have shown antibiotic activity against Gram-positive bacteria. This underscores the potential of this compound and related compounds in contributing to the discovery of new antibiotic agents (Oh et al., 2003).
3. Advancements in Drug Discovery
Research on this compound has also facilitated advancements in fragment-based drug discovery (FBDD). The compound has been used in the construction of a 3D-shaped, natural product-like fragment library. This library covers a novel, unexplored, and underrepresented chemical space in FBDD, highlighting the significance of this compound in exploring new avenues for drug development (Prescher et al., 2017).
4. Exploration of Novel Chemical Structures
This compound has been instrumental in the isolation and identification of compounds with unique chemical structures, such as coniothyrenol, which has a rare benzo[a]xanthene skeleton. The study of these compounds contributes to our understanding of chemical diversity and the potential for new therapeutic agents (Kock et al., 2007).
Mechanism of Action
Target of Action
Massarigenin C, a fungal metabolite found in M. flavorosea, primarily targets two enzymes: neuraminidase and yeast α-glucosidase . Neuraminidase is an enzyme that plays a crucial role in the release of newly formed influenza virus particles from infected cells, while α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It inhibits neuraminidase with an IC50 value of 4.15 µM and yeast α-glucosidase with an IC50 value of 1.25 mM . By inhibiting these enzymes, this compound interferes with the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of neuraminidase and α-glucosidase by this compound affects several biochemical pathways. The inhibition of neuraminidase can prevent the release of new influenza virus particles, potentially limiting the spread of the virus . On the other hand, the inhibition of α-glucosidase can slow down the breakdown of complex carbohydrates, which can affect glucose metabolism and potentially have implications for conditions like diabetes .
Pharmacokinetics
It’s known that this compound can reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 32, 10, and 316 mg/kg . This suggests that this compound can be absorbed and exert its effects when administered orally.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on neuraminidase and α-glucosidase. By inhibiting neuraminidase, this compound can potentially limit the spread of influenza virus within the body . By inhibiting α-glucosidase, this compound can affect carbohydrate metabolism, potentially leading to lower postprandial blood glucose levels .
properties
IUPAC Name |
(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYYACVPIJBPD-SIWOTSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



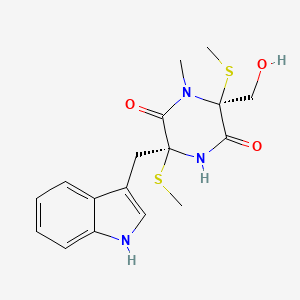
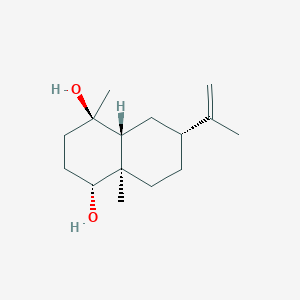
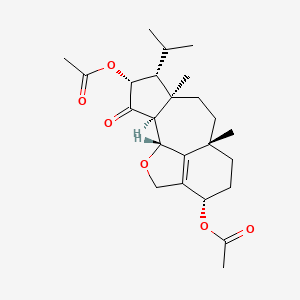
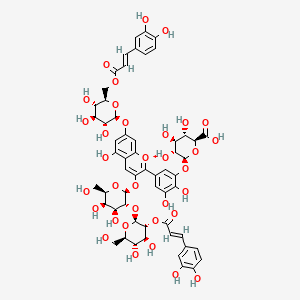
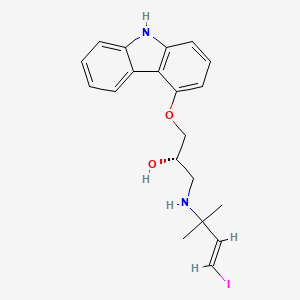
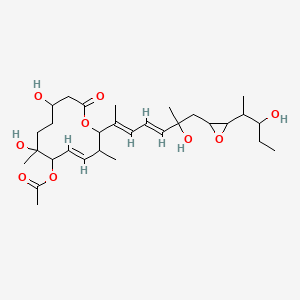
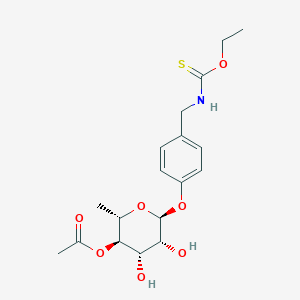
![8-hydroxy-15-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione](/img/structure/B1249912.png)

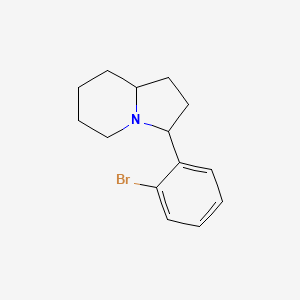
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
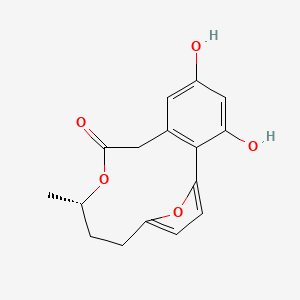
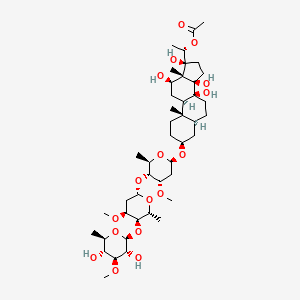
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)